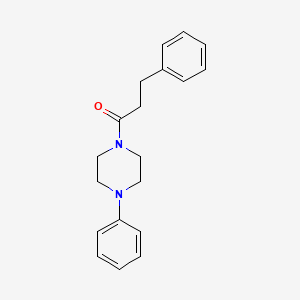
1-phenyl-4-(3-phenylpropanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-(3-phenylpropanoyl)piperazine, also known as PPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1950s and has since been used in various scientific research applications. This compound has been found to have potential therapeutic benefits in the treatment of neurological disorders and cancer.
作用機序
1-phenyl-4-(3-phenylpropanoyl)piperazine acts as a dopamine D2 receptor agonist and can stimulate the release of dopamine. It also has antioxidant properties and can protect cells from oxidative stress. 1-phenyl-4-(3-phenylpropanoyl)piperazine has been found to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that breaks down dopamine in the brain.
Biochemical and Physiological Effects:
1-phenyl-4-(3-phenylpropanoyl)piperazine has been found to increase the levels of dopamine in the brain, which can improve motor function in patients with Parkinson's disease. It can also reduce oxidative stress and inflammation in the brain, which can protect neurons from damage. 1-phenyl-4-(3-phenylpropanoyl)piperazine has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
The advantages of using 1-phenyl-4-(3-phenylpropanoyl)piperazine in lab experiments include its neuroprotective and anti-cancer properties. It can be used to study the mechanisms of Parkinson's disease and cancer. However, the limitations of using 1-phenyl-4-(3-phenylpropanoyl)piperazine include its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
1. Further studies are needed to determine the safety and efficacy of 1-phenyl-4-(3-phenylpropanoyl)piperazine in the treatment of neurological disorders and cancer.
2. The potential use of 1-phenyl-4-(3-phenylpropanoyl)piperazine in combination with other drugs for the treatment of Parkinson's disease and cancer should be explored.
3. The development of new derivatives of 1-phenyl-4-(3-phenylpropanoyl)piperazine with improved pharmacological properties should be investigated.
4. The potential use of 1-phenyl-4-(3-phenylpropanoyl)piperazine in the treatment of other diseases such as Alzheimer's disease and Huntington's disease should be explored.
5. The mechanism of action of 1-phenyl-4-(3-phenylpropanoyl)piperazine should be further elucidated to better understand its therapeutic potential.
合成法
The synthesis of 1-phenyl-4-(3-phenylpropanoyl)piperazine involves the reaction of piperazine with benzaldehyde and phenylpropanoic acid. The reaction is catalyzed by a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-phenyl-4-(3-phenylpropanoyl)piperazine.
科学的研究の応用
1-phenyl-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic benefits in the treatment of neurological disorders such as Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of dopaminergic neurons. 1-phenyl-4-(3-phenylpropanoyl)piperazine has also been studied for its potential anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
3-phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(12-11-17-7-3-1-4-8-17)21-15-13-20(14-16-21)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTGCJCGVHCPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)


![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)
![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)